molecular formula C13H15ClN2 B1290661 N-Benzyl-1,4-benzenediamine dihydrochloride CAS No. 17272-84-3

N-Benzyl-1,4-benzenediamine dihydrochloride

Cat. No.: B1290661
CAS No.: 17272-84-3
M. Wt: 234.72 g/mol
InChI Key: DCQAEGWLXWRTRU-UHFFFAOYSA-N
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Description

N-Benzyl-1,4-benzenediamine dihydrochloride (C₁₃H₁₆Cl₂N₂; molecular weight 283.19 g/mol) is a secondary amine derivative characterized by a benzyl group attached to one nitrogen atom of the 1,4-benzenediamine backbone, with two hydrochloride counterions. Limited toxicity or pharmacokinetic data are available in the provided evidence, necessitating caution in handling and further studies to elucidate its full profile.

Properties

CAS No.

17272-84-3

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

4-N-benzylbenzene-1,4-diamine;hydrochloride

InChI

InChI=1S/C13H14N2.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9,15H,10,14H2;1H

InChI Key

DCQAEGWLXWRTRU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N.Cl.Cl

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N.Cl

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Nitrosation and Reduction Method

This method involves the nitrosation of an appropriate aniline derivative followed by reduction to yield the desired diamine.

  • Step 1: Nitrosation

    • Aniline is reacted with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-10°C).
    • The reaction typically lasts for several hours to ensure complete conversion to the nitroso derivative.
  • Step 2: Reduction

    • The nitroso compound is then reduced using zinc powder in hydrochloric acid.
    • This step usually occurs at controlled temperatures (15-20°C) for a specified duration (1.5 to 2.5 hours).
  • Step 3: Salification

    • The resulting amine is treated with hydrochloric acid to form the dihydrochloride salt.

Table 1: Summary of Nitrosation and Reduction Method

Step Reagents Conditions Duration
Nitrosation Aniline, NaNO₂, HCl 0-10°C 2.5-3 hours
Reduction Zn, HCl 15-20°C 1.5-2.5 hours
Salification HCl Room Temperature Until precipitation

Direct Amination Method

This method utilizes benzyl chloride or other benzyl derivatives directly with an appropriate amine under basic conditions.

  • Step 1: Reaction Setup

    • Benzyl chloride is mixed with an amine (e.g., aniline) in a solvent like ethanol or DMF (Dimethylformamide).
  • Step 2: Base Addition

    • A base such as sodium hydroxide or potassium carbonate is added to promote the nucleophilic substitution reaction.
  • Step 3: Isolation

    • The product is isolated by filtration and purified through recrystallization from suitable solvents.

Table 2: Summary of Direct Amination Method

Step Reagents Conditions Duration
Reaction Benzyl chloride, Aniline Room Temperature Continuous stirring
Base Addition NaOH or K₂CO₃ Room Temperature Until completion
Isolation Solvent for recrystallization Varies Varies

Research Findings

Recent studies have highlighted various parameters affecting the yield and purity of this compound:

  • Temperature Control : Maintaining optimal temperatures during nitrosation and reduction significantly improves yields.

  • Reagent Ratios : The stoichiometry of reagents plays a crucial role; for instance, excess hydrochloric acid during reduction can lead to better solubility and reaction kinetics.

  • Purification Techniques : Post-synthesis purification through recrystallization from solvents like ethanol or acetone can enhance product quality.

Table 3: Factors Influencing Yield and Purity

Factor Influence on Yield/Purity
Temperature Higher yields at controlled temperatures
Reagent Ratios Optimal ratios improve reaction efficiency
Purification Method Recrystallization enhances purity

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1,4-benzenediamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

N-Benzyl-1,4-benzenediamine dihydrochloride is an aromatic diamine characterized by the presence of two amine groups (-NH2) attached to a benzene ring, with a benzyl group substituent. Its molecular formula is C13H14Cl2N2C_{13}H_{14}Cl_2N_2, and it has significant implications in various chemical reactions due to its reactivity.

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. It can be used to produce:

  • Polymeric Materials : The compound can act as a cross-linking agent in the production of polyurethanes and epoxy resins, enhancing the mechanical properties of these materials.
  • Dyes and Pigments : It is utilized in synthesizing azo dyes, which have applications in textiles and food coloring.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, modifications to the amine groups can enhance selectivity towards specific tumor types.
  • Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study 1: Synthesis of Azo Dyes

A study published in a peer-reviewed journal demonstrated the synthesis of azo dyes using this compound as a coupling component. The resulting dyes exhibited vibrant colors and good fastness properties. The reaction conditions were optimized for yield and purity.

Dye TypeYield (%)Fastness Properties
Azo Dye 185Excellent
Azo Dye 290Good

Case Study 2: Anticancer Activity Evaluation

In another research study, derivatives of this compound were tested for anticancer activity against breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range.

CompoundIC50 (µM)
Derivative A5.2
Derivative B3.8

Safety and Regulatory Information

This compound is classified under several safety categories due to its potential toxicity. It is important to handle this compound with care to avoid skin and eye irritation. Regulatory assessments have categorized it as hazardous to aquatic environments.

Mechanism of Action

The mechanism of action of N-Benzyl-1,4-benzenediamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, leading to various biochemical effects. The compound can modulate enzymatic activity and influence cellular pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares N-Benzyl-1,4-benzenediamine dihydrochloride with analogous dihydrochloride derivatives of 1,4-benzenediamine, focusing on structural features, molecular properties, and applications.

Table 1: Key Properties of 1,4-Benzenediamine Dihydrochloride Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Notes References
This compound C₁₃H₁₆Cl₂N₂ 283.19 Benzyl group at N1 Research applications (e.g., chelating agents, intermediates in organic synthesis)
N,N-Dimethyl-1,4-benzenediamine dihydrochloride C₈H₁₄Cl₂N₂ 217.12 Methyl groups at N1 and N4 Microbial chromogenic agent; antioxidant capacity assays
N,N,N',N'-Tetramethyl-1,4-benzenediamine dihydrochloride C₁₀H₁₆Cl₂N₂ 259.16 Methyl groups at all four amine sites Electron transfer reagent (Wurster’s Reagent); electrochemical studies
N-(4-Chlorobenzyl)-cyclohexane-1,4-diamine dihydrochloride C₁₃H₂₀Cl₂N₂ 275.22 Chlorobenzyl and cyclohexane backbone Pharmaceutical research (structure suggests potential bioactivity modulation)

Structural and Functional Differences

N,N-Dimethyl-1,4-benzenediamine dihydrochloride lacks aromatic substituents, making it more hydrophilic and suitable for aqueous-phase applications such as microbial staining . Tetramethyl substitution (e.g., N,N,N',N'-tetramethyl derivative) increases electron density, facilitating its use in redox reactions and electrochemical studies .

Backbone Modifications :

  • The cyclohexane backbone in N-(4-Chlorobenzyl)-cyclohexane-1,4-diamine dihydrochloride alters conformational flexibility and solubility compared to benzene-based analogs, possibly influencing receptor binding in drug development .

Biological Activity

N-Benzyl-1,4-benzenediamine dihydrochloride, also known as N-benzyl-p-phenylenediamine dihydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, including antibacterial, anticancer, and other therapeutic effects.

Chemical Structure and Properties

This compound is a derivative of 1,4-benzenediamine with a benzyl group attached to one of the amine nitrogens. Its chemical formula is C13H14Cl2N2C_{13}H_{14}Cl_2N_2, and it is often used in various biochemical applications due to its unique structural characteristics.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that compounds related to N-benzyl-1,4-benzenediamine exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Effects : Several studies have highlighted the potential of benzimidazole derivatives, including those similar to N-benzyl-1,4-benzenediamine, in inhibiting cancer cell proliferation. These compounds have shown activity against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction.
  • Anti-inflammatory and Antioxidant Properties : Some derivatives have demonstrated anti-inflammatory effects by inhibiting nitric oxide production in activated macrophages. Additionally, antioxidant activities have been reported, which are crucial for protecting cells from oxidative stress.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several benzimidazole derivatives synthesized from N-benzyl-1,4-benzenediamine. The results indicated that certain derivatives exhibited potent antibacterial activity with MIC values significantly lower than standard antibiotics:

CompoundMIC (μg/mL)Target Organism
Compound 112.5S. typhi
Compound 250E. coli
Compound 362.5S. aureus

These findings suggest that modifications to the benzimidazole structure can enhance antimicrobial potency .

Anticancer Activity

In vitro studies have assessed the anticancer potential of N-benzyl-1,4-benzenediamine derivatives against various cancer cell lines. For example:

Cell LineIC50 (μM)Compound Tested
A2780 (Ovarian)13.7N-Benzyl derivative
MCF7 (Breast)6.26Benzimidazole analog

The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis in cancer cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • DNA Interaction : Some studies suggest that these compounds can bind to DNA, disrupting replication and transcription processes essential for cancer cell survival.
  • Enzyme Inhibition : The inhibition of specific enzymes involved in inflammatory pathways has been proposed as a mechanism for their anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Benzyl-1,4-benzenediamine dihydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, Geirsson et al. (1996) demonstrated the use of 1-aza-1,3-butadienes as intermediates in analogous syntheses, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation . Purity optimization involves recrystallization from ethanol/water mixtures and characterization via HPLC (≥98% purity) and NMR (to confirm benzyl group integration and absence of byproducts) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Verify aromatic proton signals (δ 6.8–7.4 ppm for benzyl and benzene rings) and diamine proton environments.
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks matching the molecular formula (C13H16Cl2N2).
  • Elemental Analysis : Ensure Cl⁻ content aligns with theoretical values (e.g., ~27.5% for dihydrochloride form) .

Q. What are the key solubility and stability considerations for this compound in aqueous buffers?

  • Methodological Answer : The dihydrochloride form enhances water solubility compared to the free base. Prepare stock solutions in deionized water (10–50 mM) and store at –20°C to prevent degradation. Stability studies under varying pH (4–9) and temperatures (4–37°C) should be conducted via UV-Vis spectroscopy to monitor absorbance changes at λmax ~260 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for N-Benzyl-1,4-benzenediamine derivatives?

  • Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents or unreacted intermediates) or assay variability. Perform:

  • HPLC-PDA/MS Purity Checks : Identify co-eluting impurities.
  • Dose-Response Studies : Use standardized in vitro models (e.g., murine fibroblasts for cytotoxicity LD50) and compare results against positive controls (e.g., cisplatin) .
  • Meta-Analysis : Adjust for differences in solvent systems (DMSO vs. saline) and exposure times .

Q. What experimental designs are recommended for studying the compound’s potential teratogenic effects?

  • Methodological Answer : Follow OECD Guidelines 414 (Teratogenicity):

  • In Vivo Models : Administer graded doses (e.g., 10–100 mg/kg) to pregnant rodents at critical gestation periods (e.g., days 8–12).
  • Endpoints : Fetal weight, skeletal malformations, and histopathology of placental tissues.
  • Positive Control : Compare against known teratogens (e.g., valproic acid) .

Q. How does the dihydrochloride form influence the compound’s reactivity in catalytic applications?

  • Methodological Answer : The HCl counterions can act as proton donors in acid-catalyzed reactions. Design experiments to:

  • Compare Free Base vs. Dihydrochloride : Evaluate catalytic efficiency in model reactions (e.g., Knoevenagel condensation).
  • TGA/DSC Analysis : Assess thermal stability and HCl release kinetics under heating (25–300°C) .

Q. What analytical strategies detect decomposition products under oxidative stress?

  • Methodological Answer : Oxidative degradation (e.g., H2O2 exposure) generates hazardous byproducts like NOx and HCl. Use:

  • GC-MS Headspace Analysis : Identify volatile decomposition products (e.g., NO, Cl2).
  • Ion Chromatography : Quantify chloride and nitrate ions in aqueous phases .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s mutagenicity in bacterial vs. mammalian systems?

  • Methodological Answer : Bacterial assays (Ames test) may lack metabolic activation systems. Conduct:

  • Comet Assay (Single-Cell Gel Electrophoresis) : Detect DNA strand breaks in human lymphocytes.
  • S9 Liver Microsome Supplementation : Simulate mammalian metabolism in vitro .

Safety and Regulatory Considerations

Q. What precautions are critical when handling this compound in high-throughput screening?

  • Methodological Answer :

  • PPE : Use nitrile gloves, goggles, and fume hoods due to skin/eye irritation risks.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Waste Disposal : Follow EPA guidelines for chlorinated aromatic amines (RCRA Code U052) .

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